

Domino Metathesis Reactions of 3-Butenoic Acid Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Butenoic acid

Cat. No.: B3423082

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Introduction

Domino metathesis reactions, also known as tandem or cascade metathesis, have emerged as powerful and elegant strategies in organic synthesis for the construction of complex molecular architectures from simple precursors in a single operation. These reactions combine multiple metathesis events (such as ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis (ROM)) in a sequential manner, often leading to a significant increase in molecular complexity with high atom economy and stereochemical control. Derivatives of **3-butenic acid** are versatile building blocks in these transformations, offering a reactive olefinic handle for the initiation of metathesis cascades, ultimately leading to the formation of diverse carbocyclic and heterocyclic scaffolds, including chiral lactones, which are prevalent in many natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for domino metathesis reactions involving **3-butenic acid** derivatives, focusing on the synthesis of chiral lactones. The information presented is intended to guide researchers in the design and execution of these powerful synthetic transformations.

Application: Synthesis of Chiral Lactones via Domino Ring-Closing Metathesis

A key application of domino metathesis involving **3-butenic acid** derivatives is the enantioselective synthesis of chiral lactones. This strategy often employs C2-symmetric triene precursors derived from chiral pool materials, such as D-mannitol. The central olefin of the precursor acts as a relay, facilitating a sequence of ring-closing metathesis events that ultimately cleave the molecule and generate two equivalents of the desired chiral lactone. This approach is highly efficient and allows for the stereocontrolled synthesis of valuable building blocks for natural product synthesis and drug discovery.

A notable example is the synthesis of a chiral butenolide from a D-mannitol-derived C2-symmetric triene, which is bis-esterified with **3-butenic acid**. The domino RCM reaction proceeds through a series of intramolecular metathesis steps, leading to the formation of two molecules of the chiral lactone and a small olefinic byproduct.

Quantitative Data Summary

The following table summarizes the results of a domino ring-closing metathesis reaction for the synthesis of a chiral lactone from a D-mannitol-derived precursor esterified with **3-butenic acid**.

Entry	Precursor or (Substrate)	Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	(2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenate)	Grubbs' 1st Generation	5	CH ₂ Cl ₂	40	12	85

Experimental Protocols

General Considerations

All metathesis reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using freshly distilled and degassed solvents. Glassware should be oven-dried prior to use. Ruthenium-based metathesis catalysts are sensitive to air and moisture and should be handled accordingly.

Synthesis of (S)-5-(hydroxymethyl)furan-2(5H)-one via Domino RCM

This protocol describes the synthesis of a chiral lactone from a D-mannitol-derived precursor.

Materials:

- (2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenate) (Substrate)
- Grubbs' 1st Generation Catalyst
- Dichloromethane (CH_2Cl_2), anhydrous and degassed
- Argon or Nitrogen gas
- Schlenk flask and standard laboratory glassware
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

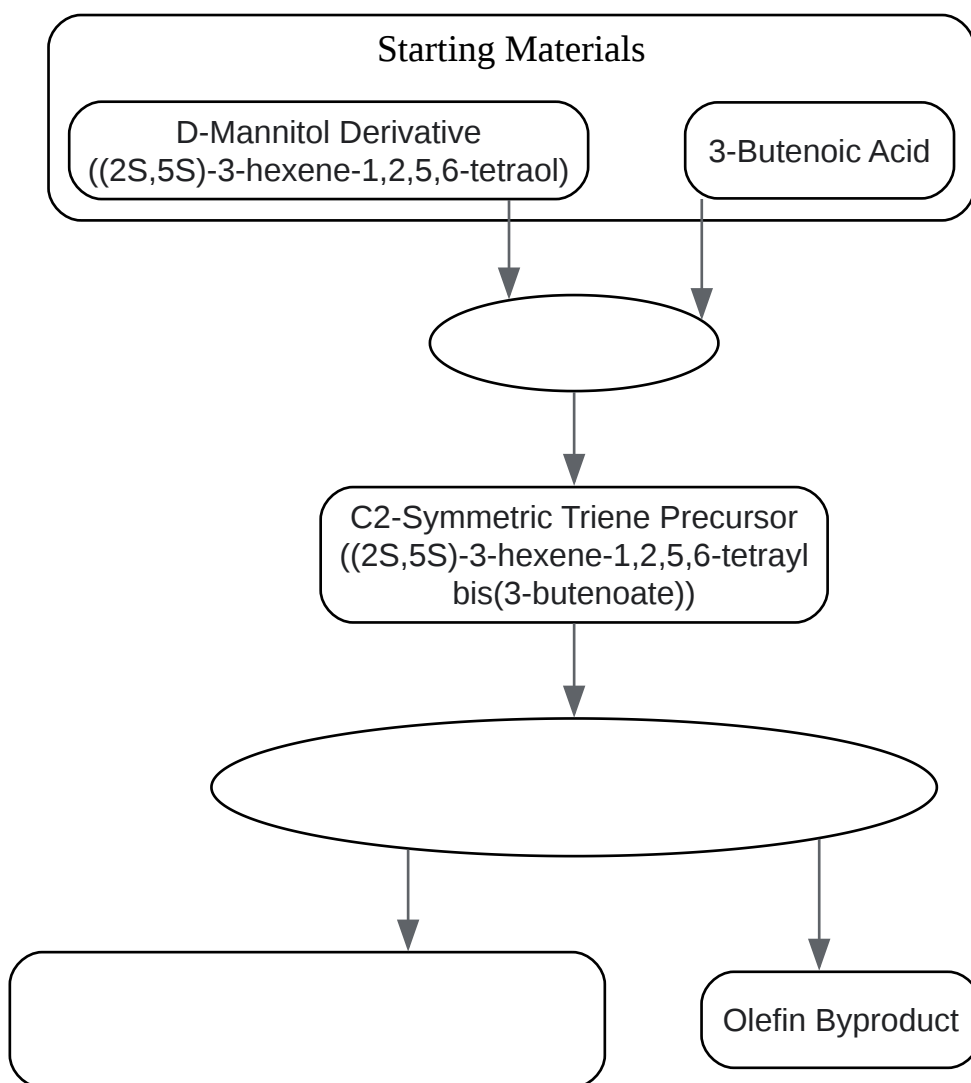
Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an argon atmosphere, add (2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenate) (1.0 eq).
- **Solvent Addition:** Add anhydrous and degassed dichloromethane to dissolve the substrate (concentration typically 0.01-0.1 M).
- **Catalyst Addition:** To the stirred solution, add Grubbs' 1st Generation catalyst (0.05 eq, 5 mol%).

- **Reaction Monitoring:** Heat the reaction mixture to 40 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Reaction Quenching:** Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
- **Workup:** Concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired chiral lactone, (S)-5-(hydroxymethyl)furan-2(5H)-one. Two molecules of the product are formed per molecule of the starting triene.

Visualizations

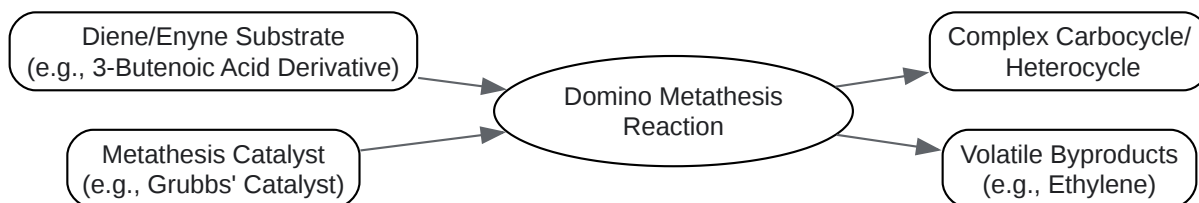
Domino RCM for Chiral Lactone Synthesis Workflow



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Caption: Synthetic workflow for the domino RCM of a 3-butenate derivative.

Logical Relationship of Domino Metathesis



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Caption: Key components and outcomes of a domino metathesis reaction.

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